molecular formula C17H13NO2 B8715645 2-Naphthalenecarboxylic acid, 3-(phenylamino)- CAS No. 6973-58-6

2-Naphthalenecarboxylic acid, 3-(phenylamino)-

Cat. No. B8715645
Key on ui cas rn: 6973-58-6
M. Wt: 263.29 g/mol
InChI Key: UFKXMTBPAONBSH-UHFFFAOYSA-N
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Patent
US05879894

Procedure details

A mixture of 3-hydroxy-2-naphthoic acid (Aldrich cat. # H4600-7) (376 g, 2.0 mol) and aniline (376 ml, 4.1 mol) was heated at 170° C. with stirring under nitrogen for 16 hours. The resulting mixture, when hot, was poured into 1N HCl (2.5 ml), heated to 100° C., and stirred at this temperature for 5 minutes. The mixture, when hot, was filtrated and the solid was washed with 0.2N HCl (600 ml). The wet material was boiled and mechanically stirred with 0.5N sodium carbonate solution (6.0 ml) for 10 minutes, cooled and filtered. The reddish filtrate was treated dropwise with 5N HCl with stirring to ~pH 7. The resulting yellow precipitate was collected, washed with small amount of water and crystallized from ethanol (400 ml) to give 3-anilino-2-naphthoic acid (36 g, 7%). Rf 0.6 (silica gel, EM Art. 5715, 20% methanol/chloroform). MS (EI): m/z 264 (M).
Quantity
376 g
Type
reactant
Reaction Step One
Quantity
376 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[C:3]([C:12]([OH:14])=[O:13])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[NH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.Cl>>[NH:15]([C:2]1[C:3]([C:12]([OH:14])=[O:13])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
376 g
Type
reactant
Smiles
OC=1C(=CC2=CC=CC=C2C1)C(=O)O
Name
Quantity
376 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
with stirring under nitrogen for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 100° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The mixture, when hot, was filtrated
WASH
Type
WASH
Details
the solid was washed with 0.2N HCl (600 ml)
STIRRING
Type
STIRRING
Details
mechanically stirred with 0.5N sodium carbonate solution (6.0 ml) for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The reddish filtrate was treated dropwise with 5N HCl
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The resulting yellow precipitate was collected
WASH
Type
WASH
Details
washed with small amount of water
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol (400 ml)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N(C1=CC=CC=C1)C=1C(=CC2=CC=CC=C2C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: PERCENTYIELD 7%
YIELD: CALCULATEDPERCENTYIELD 6.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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